Fluorescein-PEG4-NHS ester
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Overview
Description
Fluorescein-PEG4-NHS ester is a colorimetric probe formed by the reaction of adipic acid dihydrazide and fluorescein isothiocyanate . This compound is widely used in scientific research due to its fluorescent properties, which make it an excellent tool for labeling and detecting biomolecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fluorescein-PEG4-NHS ester involves the reaction between adipic acid dihydrazide and fluorescein isothiocyanate . The reaction typically occurs under mild conditions, often in an organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), and at room temperature .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: Fluorescein-PEG4-NHS ester primarily undergoes nucleophilic substitution reactions. The NHS ester group reacts with primary amines to form stable amide bonds .
Common Reagents and Conditions:
Reagents: Primary amines, such as those found in proteins and peptides.
Major Products: The major product of the reaction between this compound and a primary amine is a fluorescein-labeled amide .
Scientific Research Applications
Fluorescein-PEG4-NHS ester has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Fluorescein-PEG4-NHS ester involves the formation of a stable amide bond between the NHS ester group and a primary amine. This reaction results in the covalent attachment of the fluorescein moiety to the target molecule, allowing for its detection and visualization through fluorescence . The molecular targets are typically proteins and peptides that contain primary amine groups .
Comparison with Similar Compounds
Biotin-PEG4-NHS ester: Similar in structure and function, used for biotinylation of proteins and peptides.
Sulfo-CY-5.5 NHS ester: Another fluorescent dye with NHS ester functionality, used for labeling biomolecules.
ATTO 647 NHS ester: A fluorescent dye with similar applications in labeling and detection.
Uniqueness: Fluorescein-PEG4-NHS ester is unique due to its high fluorescence intensity and stability, making it particularly useful for applications requiring sensitive detection and imaging .
Properties
Molecular Formula |
C36H37N3O13S |
---|---|
Molecular Weight |
751.8 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C36H37N3O13S/c40-23-2-5-27-29(20-23)50-30-21-24(41)3-6-28(30)36(27)26-4-1-22(19-25(26)34(45)51-36)38-35(53)37-10-12-47-14-16-49-18-17-48-15-13-46-11-9-33(44)52-39-31(42)7-8-32(39)43/h1-6,19-21,40-41H,7-18H2,(H2,37,38,53) |
InChI Key |
JEPUNNNGKJASKR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCNC(=S)NC2=CC3=C(C=C2)C4(C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O)OC3=O |
Origin of Product |
United States |
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